

Quantitative N-Glycan Analysis Using ANTS Labeling: An Application Note and Protocol

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Compound of Interest

Compound Name: ANTS

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Introduction

Glycosylation is a critical quality attribute of many biopharmaceutical products, influencing their efficacy, stability, and immunogenicity. Accurate and robust methods for the quantitative analysis of glycans are therefore essential throughout the drug development process. This application note provides a detailed protocol for the quantitative analysis of N-linked glycans using 8-aminonaphthalene-1,3,6-trisulfonic acid (**ANTS**) labeling followed by capillary electrophoresis with laser-induced fluorescence (CE-LIF) detection. **ANTS** is a highly charged fluorescent dye that stoichiometrically labels the reducing end of glycans via reductive amination, enabling sensitive detection and accurate quantification.[1]

This document offers a comprehensive guide for researchers, covering the entire workflow from glycan release to data analysis, and includes detailed protocols and data presentation formats.

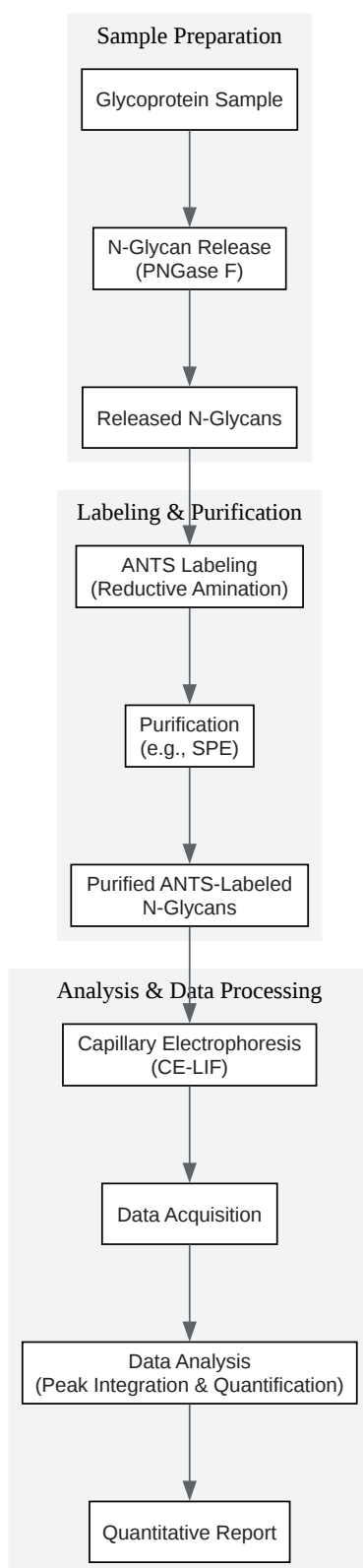
Principle and Workflow

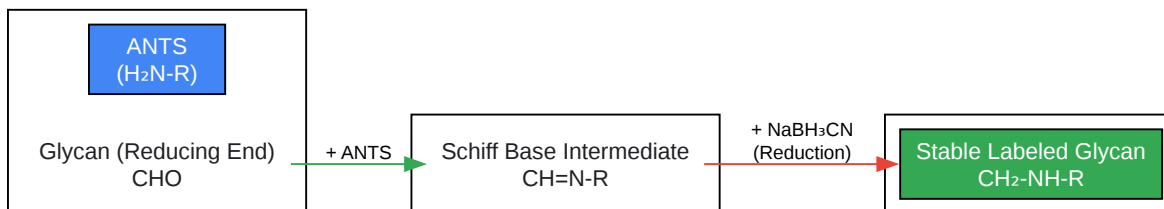
The quantitative analysis of N-glycans using **ANTS** labeling involves a multi-step process:

- **N-Glycan Release:** N-glycans are enzymatically released from the glycoprotein using Peptide-N-Glycosidase F (PNGase F), which cleaves the bond between the innermost N-acetylglucosamine (GlcNAc) and the asparagine residue.

- **ANTS Labeling:** The released glycans, which possess a free reducing end, are fluorescently tagged with **ANTS** through a reductive amination reaction.^{[1][2][3]} This process involves the formation of a Schiff base between the aldehyde group of the open-ring form of the glycan and the primary amine of **ANTS**, which is then stabilized by reduction with a reducing agent like sodium cyanoborohydride (NaBH_3CN).^{[2][3]}
- **Purification:** Excess **ANTS** and other reaction components are removed to prevent interference during analysis.
- **Analysis by CE-LIF:** The **ANTS**-labeled glycans are separated by capillary electrophoresis based on their charge-to-hydrodynamic size ratio. The highly negative charge of the **ANTS** label ensures that even neutral glycans migrate in the electric field.^[1] Detection is achieved by laser-induced fluorescence, providing high sensitivity.
- **Data Analysis:** The separated glycans are identified by comparing their migration times to those of known standards. Relative quantification is performed by calculating the percentage of the total integrated peak area for each identified glycan.

Experimental Workflow Diagram





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References

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